5-Chloro-1-(4-iodophenyl)-1-oxopentane
Description
Contextualization within Halogenated Ketone Chemistry and Aryl Halide Frameworks
The chemical behavior of 5-Chloro-1-(4-iodophenyl)-1-oxopentane is best understood by considering its constituent parts. It belongs to the classes of halogenated ketones and aryl halides, both of which are foundational in organic synthesis.
Halogenated Ketones: Ketones containing halogen atoms, such as ω-chloro ketones, are versatile intermediates. The terminal chloroalkyl chain in this molecule possesses an electrophilic carbon atom that is susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and alkoxides, thereby extending the carbon chain or forming new heterocyclic systems. While α-halo ketones are known for their exceptional reactivity in SN2 displacements, the terminal halogen in an ω-halo ketone is also a reliable site for such transformations. libretexts.org
Aryl Halides: The 4-iodophenyl group is a classic example of an aryl halide framework. Aryl halides are pivotal substrates in numerous metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. youtube.com Among the common aryl halides (iodides, bromides, chlorides), aryl iodides are the most reactive towards the initial step of many catalytic cycles, known as oxidative addition. This high reactivity allows for milder reaction conditions and makes them preferred substrates in seminal reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. youtube.com
Strategic Importance in Synthetic Organic Transformations as a Bifunctional Building Block
The most significant feature of this compound is its nature as a bifunctional building block. bohrium.comnih.govproquest.com It contains two distinct and chemically orthogonal reactive sites: the aryl iodide and the alkyl chloride. This bifunctionality allows chemists to perform selective and sequential reactions, offering a strategic advantage in the synthesis of complex molecules. bohrium.comproquest.com
The differential reactivity of the two carbon-halogen bonds is key to its utility. The aryl-iodine bond is readily activated by transition-metal catalysts (e.g., palladium, copper, nickel), while the alkyl-chlorine bond typically requires nucleophilic attack or different catalytic conditions for reaction. youtube.comacs.org This orthogonality enables a synthetic strategy where, for example, a Suzuki coupling could be performed at the iodo-position first, followed by a nucleophilic substitution at the chloro-terminated side chain. This stepwise approach provides precise control over the construction of the target molecule, minimizing the formation of unwanted byproducts and enhancing synthetic efficiency. nih.govproquest.com
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Reagents/Catalysts |
|---|---|---|
| Aryl Iodide | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) | Palladium catalysts, Copper catalysts, Organoboron reagents, Alkynes |
| Alkyl Chloride | Nucleophilic Substitution (SN2) | Amines, Azides, Cyanides, Alkoxides, Thiolates |
| Ketone | Nucleophilic Addition, Reduction | Grignard reagents, Organolithium reagents, Sodium borohydride (B1222165), Lithium aluminum hydride |
This table is interactive and summarizes the primary reaction types for each functional group.
Overview of Current Research Trajectories Pertaining to this compound
While specific published research focusing exclusively on this compound is limited, its structure points toward several logical and promising research trajectories based on the well-established chemistry of its functional groups.
Synthesis of Novel Heterocyclic Scaffolds: A primary application is in the synthesis of complex heterocyclic compounds. Following a cross-coupling reaction to add a suitable fragment onto the aryl ring, the newly introduced group could contain a nucleophile designed to react with the terminal alkyl chloride via an intramolecular cyclization. This strategy could provide access to novel fused or spirocyclic ring systems, which are of significant interest in medicinal chemistry.
Development of Pharmaceutical Intermediates and Libraries: The bifunctional nature of the molecule makes it an ideal scaffold for creating libraries of diverse compounds for drug discovery. iupac.org One reactive site can serve as an anchor to a solid support or a larger molecular core, while the other site can be used to introduce a variety of chemical appendages. This approach allows for the rapid generation of numerous analogues for structure-activity relationship (SAR) studies. For instance, its analogue, 5-chloro-1-phenylpentan-1-one, is noted as a starting material for substances with potential medical applications. researchgate.net
Probes for Chemical Biology and Materials Science: By carefully choosing the reaction partners, this compound could be used to synthesize chemical probes for studying biological systems or to create novel organic materials. For example, a fluorescent tag could be attached via cross-coupling, while the alkyl chloride could be used to link the molecule to a biomolecule or a polymer backbone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-(4-iodophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAZNILDJWEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622000 | |
| Record name | 5-Chloro-1-(4-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-91-3 | |
| Record name | 5-Chloro-1-(4-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 1 4 Iodophenyl 1 Oxopentane
Established and Prospective Synthetic Pathways
The construction of the 5-Chloro-1-(4-iodophenyl)-1-oxopentane backbone can be approached through several strategic disconnections. The most prominent of these involves the formation of the carbon-carbon bond between the aromatic ring and the acyl group, a classic transformation in organic chemistry.
Approaches Involving Acylation of Halogenated Arenes
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene (B50100). masterorganicchemistry.comwikipedia.orgrsc.org This electrophilic aromatic substitution reaction involves the reaction of iodobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst. masterorganicchemistry.comwikipedia.org
The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of 5-chlorovaleryl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich π-system of the iodobenzene ring. Due to the ortho-, para-directing nature of the iodine substituent, the acylation can potentially yield both the ortho and para isomers. However, for steric reasons, the para-substituted product, this compound, is generally the major product. chegg.com
A key challenge in this approach is the deactivating nature of the iodine substituent on the aromatic ring, which can make the Friedel-Crafts reaction sluggish compared to more activated aromatic systems. libretexts.org Careful selection of the catalyst and reaction conditions is therefore crucial to achieve good yields and selectivity.
Chain Elongation and Functionalization Strategies
An alternative, though less direct, synthetic strategy involves the initial synthesis of a simpler aryl ketone, such as 1-(4-iodophenyl)ethanone (p-iodoacetophenone), followed by chain elongation. While theoretically possible, this approach is generally more complex and less efficient than direct acylation.
Another prospective pathway could involve the synthesis of 1-(4-iodophenyl)pentan-1-one, which could then undergo selective chlorination at the terminal (C5) position of the pentanoyl chain. However, achieving high regioselectivity in the chlorination of an aliphatic chain in the presence of an aromatic ring can be challenging and may lead to a mixture of products.
Chemo- and Regioselective Synthesis Considerations
Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound. In the context of Friedel-Crafts acylation, the primary consideration is the regioselectivity of the acylation on the iodobenzene ring. As mentioned, the para product is favored. However, reaction conditions can influence the ratio of ortho to para isomers.
Chemoselectivity is also a critical factor. The 5-chlorovaleryl chloride reagent contains two reactive sites: the acyl chloride and the alkyl chloride. The Friedel-Crafts acylation must proceed selectively at the more reactive acyl chloride functionality without significant side reactions involving the alkyl chloride. Under typical Friedel-Crafts conditions, this selectivity is generally high.
Catalytic Systems and Reagents in the Synthesis of this compound
The choice of catalyst is a determining factor in the success of the Friedel-Crafts acylation of iodobenzene. A variety of Lewis and Brønsted acids have been explored for similar transformations.
Lewis Acid Catalysts:
Traditional Lewis acids such as aluminum chloride (AlCl₃) are commonly used in Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org However, due to the deactivation of the aromatic ring by the iodine substituent, stoichiometric or even excess amounts of the catalyst may be required to drive the reaction to completion. wikipedia.org This can lead to issues with product purification and waste disposal.
Other Lewis acids that have been employed in Friedel-Crafts acylations include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates. researchgate.net The use of milder Lewis acids can sometimes offer improved selectivity and easier work-up procedures.
Heterogeneous Catalysts:
In recent years, there has been a growing interest in the use of heterogeneous catalysts for Friedel-Crafts reactions to simplify catalyst separation and recycling. researchgate.netresearchgate.net Solid acid catalysts such as zeolites, clays, and supported metal oxides have shown promise in acylating aromatic compounds. researchgate.netresearchgate.net For the acylation of a deactivated arene like iodobenzene, highly active solid acid catalysts would be necessary to achieve reasonable conversion rates.
Reagents:
The primary reagents for the most direct synthesis are iodobenzene and 5-chlorovaleryl chloride. The synthesis of 5-chlorovaleryl chloride itself can be achieved from various starting materials, including the reaction of 5-chlorovaleric acid with thionyl chloride. google.comchemicalbook.com Patents describe methods for producing 5-chlorovaleric acid from precursors like 1-bromo-3-chloropropane (B140262) and diethyl malonate or from 1,4-dichlorobutane (B89584) via cyanidation and subsequent hydrolysis. google.comgoogle.com
Process Optimization and Scalability Studies for this compound Production
The optimization of the synthesis of this compound is crucial for its efficient and cost-effective production on a larger scale. Key parameters for optimization in a Friedel-Crafts acylation process include:
Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction time and yield is a primary goal, especially when using expensive or hazardous catalysts like AlCl₃.
Solvent Selection: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons and nitrobenzene.
Temperature and Reaction Time: Optimizing these parameters is essential to ensure complete reaction while minimizing the formation of by-products.
Work-up Procedure: Developing an efficient and scalable work-up procedure to isolate the pure product and remove residual catalyst and by-products is critical.
For industrial-scale production, a shift towards more sustainable and "green" chemistry principles is often considered. researchgate.net This may involve the use of reusable heterogeneous catalysts, solvent-free reaction conditions, or continuous flow processes. researchgate.net While specific scalability studies for this compound are not widely published, the general principles of chemical process development and scale-up for Friedel-Crafts reactions are well-established and would be applicable. mt.com This includes careful consideration of reaction kinetics, heat transfer, and mass transport phenomena as the reaction is scaled from the laboratory to a production environment.
Below is a table summarizing potential reaction parameters for the Friedel-Crafts acylation of iodobenzene with 5-chlorovaleryl chloride, based on general knowledge of this reaction type.
| Parameter | Potential Range/Options | Considerations |
| Arene | Iodobenzene | Deactivated substrate, requires robust catalytic system. |
| Acylating Agent | 5-Chlorovaleryl Chloride | Bifunctional reagent, acylation is the primary reaction. |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂, Zeolites, Metal Oxides | Choice depends on desired reactivity, selectivity, and process considerations. |
| Catalyst Stoichiometry | Catalytic to Stoichiometric | Dependent on catalyst activity and substrate reactivity. |
| Solvent | Dichloromethane, Nitrobenzene, Carbon Disulfide | Influences solubility, reaction rate, and work-up. |
| Temperature | 0 °C to Reflux | Higher temperatures may be needed for deactivated arenes but can increase by-product formation. |
| Reaction Time | 1 - 24 hours | Monitored by techniques like TLC or GC to determine completion. |
Reactivity Profile and Mechanistic Investigations of 5 Chloro 1 4 Iodophenyl 1 Oxopentane
Reactivity of the Ketone Moiety
The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is a cornerstone of the molecule's reactivity. Its electrophilic carbonyl carbon and adjacent acidic α-protons dictate its participation in a variety of reactions.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of ketones. While specific studies on 5-Chloro-1-(4-iodophenyl)-1-oxopentane are not extensively detailed in the literature, its reactivity can be predicted based on established principles of organic chemistry.
Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium compounds (R-Li), would readily add to the carbonyl carbon. This process involves the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which upon aqueous workup, yields a tertiary alcohol.
A variety of structurally diverse products can be achieved through this pathway, which involves the addition of different Grignard reagents to salicylaldehydes in the presence of 4,5-dihydrooxazoles. escholarship.org
Table 1: Predicted Products from Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product after Workup |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 5-Chloro-1-(4-iodophenyl)pentan-1-ol |
| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | 5-Chloro-1-(4-iodophenyl)-1-methylpentan-1-ol |
Condensation Reactions Involving this compound
Condensation reactions of ketones typically involve the reaction of the carbonyl group with a nucleophile, often a nitrogen-based one, to form a new double bond, usually accompanied by the elimination of a small molecule like water. A significant reaction for ketones like this compound is the condensation with hydrazine (B178648) (H₂NNH₂) and its derivatives. revistabionatura.orgresearchgate.net
This reaction proceeds in two key stages. First, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone intermediate. Given the structure of this compound, this intermediate possesses a reactive alkyl chloride chain. The second stage involves an intramolecular nucleophilic substitution, where the nitrogen of the hydrazone displaces the chloride ion, leading to cyclization and the formation of a stable five-membered heterocyclic ring, specifically a pyrazoline derivative. organic-chemistry.orgnih.gov This one-pot cyclocondensation is an efficient method for synthesizing nitrogen-containing heterocycles. organic-chemistry.org
The reaction of α,β-unsaturated carbonyl compounds with hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions. organic-chemistry.org These can then be oxidized to pyrazoles. organic-chemistry.orgnih.gov
Table 2: Synthesis of Pyrazoline via Intramolecular Condensation
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
|---|
Oxidation and Reduction Pathways of the Ketone Group
The ketone moiety can undergo both oxidation and reduction, altering the oxidation state of the carbonyl carbon.
Reduction: Ketones are readily reduced to secondary alcohols. ucr.edu This transformation is a fundamental process in organic synthesis. Common laboratory reagents for this purpose include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For this compound, reduction of the ketone would yield 5-chloro-1-(4-iodophenyl)pentan-1-ol. This reaction is highly efficient and selective for the carbonyl group under appropriate conditions, leaving the aryl iodide and alkyl chloride functionalities intact.
Oxidation: Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. ucr.edu However, they can be oxidized under more forcing conditions or through specific rearrangement reactions. The Baeyer-Villiger oxidation, for instance, converts a ketone into an ester using a peroxyacid. ucr.edu In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. For an aryl-alkyl ketone like this compound, the migratory aptitude of the aryl group is greater than that of the alkyl group. Therefore, the expected product of a Baeyer-Villiger oxidation would be 4-iodophenyl 4-chlorobutanoate.
Table 3: Oxidation and Reduction Products of the Ketone Moiety
| Transformation | Reagent(s) | Expected Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 5-Chloro-1-(4-iodophenyl)pentan-1-ol |
Reactivity of the Halogen Substituents
The compound features two distinct halogen substituents, an alkyl chloride and an aryl iodide, each with its own characteristic reactivity profile.
Nucleophilic Substitution Reactions of the Alkyl Chloride
The chlorine atom is attached to a primary carbon, making it a good substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.orglibretexts.org In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (chloride), leading to inversion of stereochemistry if the carbon is chiral. libretexts.orgorganic-chemistry.org Although the carbon in this specific molecule is not chiral, the principle of direct displacement applies.
This reactivity allows for the introduction of a wide range of functional groups by displacing the chloride ion with various nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) would yield an alkyl azide, reaction with sodium cyanide (NaCN) would produce a nitrile, and reaction with an amine would result in a secondary or tertiary amine, depending on the substrate and conditions. scirp.orgresearchgate.net
Table 4: Examples of Nucleophilic Substitution at the Alkyl Chloride
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | 5-Azido-1-(4-iodophenyl)-1-oxopentane |
| Cyanide | Sodium Cyanide (NaCN) | 6-(4-Iodobenzoyl)hexanenitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-Hydroxy-1-(4-iodophenyl)-1-oxopentane |
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide
The carbon-iodine bond on the phenyl ring is a highly valuable site for synthetic modification via palladium-catalyzed cross-coupling reactions. nih.govrsc.org Aryl iodides are particularly reactive substrates for these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. researchgate.net This reaction manifold allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. beilstein-journals.orgwiley-vch.de
Key examples of these reactions include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a biaryl or styrenyl derivative.
Heck-Matsuda Reaction: Coupling with an alkene to form a new substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a specialized palladium-ligand system and a base to form a new C-N bond, yielding a diarylamine or an N-alkylaniline derivative.
These reactions are foundational in modern synthetic chemistry and provide powerful tools for elaborating the structure of this compound. nih.gov
Table 5: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide
| Reaction Name | Coupling Partner | Reagents | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Heck-Matsuda Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
Reactivity at the Aryl Ring: Electrophilic Aromatic Substitution
The phenyl ring of this compound is substituted with two groups: an iodine atom and a pentanoyl group (-CO(CH₂)₄Cl). Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
The reactivity of the aromatic ring is governed by the interplay of the electronic effects of these two substituents. libretexts.orgwikipedia.org
Iodo Group (-I): The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the iodine. Since the para position is already occupied by the acyl group, substitution is directed to the ortho position (C-3 and C-5). wikipedia.org
Acyl Group (-CO-R): The pentanoyl group is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects (-I and -M). This deactivation makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles. organic-chemistry.org Acyl groups are meta-directors, meaning they direct incoming electrophiles to the C-3 and C-5 positions relative to themselves. libretexts.org
In this compound, both the iodo and the acyl groups direct incoming electrophiles to the same positions: the two carbons meta to the acyl group, which are also ortho to the iodo group (C-3 and C-5). This concordance simplifies the prediction of regioselectivity. However, the combined deactivating effects of both groups mean that forcing conditions (e.g., strong Lewis acids, high temperatures) are typically required to effect electrophilic aromatic substitution. msu.edu
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile (E⁺) | Expected Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Chloro-1-(3-nitro-4-iodophenyl)-1-oxopentane |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 5-Chloro-1-(3-bromo-4-iodophenyl)-1-oxopentane |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(5-Chloropentanoyl)-2-iodobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction highly disfavored due to deactivation |
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, with a reactive alkyl chloride at the γ-position relative to the carbonyl group and an aromatic ring, is well-suited for intramolecular reactions.
Intramolecular Friedel-Crafts Acylation: Under the influence of a Lewis acid catalyst (e.g., AlCl₃), the molecule can undergo an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.net In this reaction, the aromatic ring acts as the nucleophile, and an acylium ion generated from the pentanoyl chain acts as the electrophile. The reaction proceeds via the formation of a six-membered ring, which is thermodynamically favored. wikipedia.org This cyclization, often referred to as the Haworth reaction, would result in the formation of a tetralone derivative. The reaction is facilitated by the fact that the nucleophile and electrophile are tethered, increasing the effective concentration and favoring the intramolecular pathway. masterorganicchemistry.com The deactivating nature of the iodo group on the aromatic ring would likely necessitate strong acidic conditions for the cyclization to proceed efficiently. nih.gov
Potential Rearrangement Processes: While the Favorskii rearrangement is a well-known reaction of α-haloketones, it is not directly applicable to this γ-haloketone. organicreactions.orgwikipedia.org The mechanism involves the formation of a cyclopropanone (B1606653) intermediate from an α-enolate, which is not possible from the γ-position. wikipedia.org Other base-catalyzed rearrangements are less likely, as nucleophilic attack would preferentially occur at the carbonyl carbon or via substitution at the carbon bearing the chlorine.
Stereochemical Implications in Reactions of this compound
The stereochemical outcomes of reactions involving this compound depend on the specific transformation.
Reactions at the Aromatic Ring: Electrophilic aromatic substitution on the phenyl ring does not introduce any new chiral centers. The products would be achiral unless a chiral reagent or catalyst is used.
Reactions at the Carbonyl Group: The carbonyl carbon is prochiral. Nucleophilic addition (e.g., Grignard reaction, reduction with NaBH₄) would lead to the formation of a new stereocenter at the C-1 position, resulting in a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. The stereoselectivity of such additions to acyclic ketones can sometimes be influenced by the nature of the substituents on the adjacent aryl ring and the alkyl chain, but predictions require specific models that may not apply straightforwardly here. nih.gov
Intramolecular Cyclization: The intramolecular Friedel-Crafts acylation described above does not create a new stereocenter in the product, as the cyclization occurs at an sp²-hybridized aromatic carbon.
Reactions involving the C-Cl bond: Nucleophilic substitution at the C-5 position occurs at a non-stereogenic center, so no stereochemical implications arise from these reactions.
Kinetic and Thermodynamic Parameters Governing Transformations
Electrophilic Aromatic Substitution:
Kinetics: The rate of EAS is expected to be slow due to the strong deactivating effects of both the iodo and acyl substituents. The rate-determining step is the initial attack of the electrophile on the aromatic ring to form a high-energy carbocation intermediate (the sigma complex). rsc.org The activation energy (Ea) for this step is significantly higher than that for benzene (B151609) itself. msu.edursc.org
Intramolecular Friedel-Crafts Acylation:
Kinetics: The rate of intramolecular cyclization is influenced by the stability of the transition state leading to the cyclic product. The formation of a six-membered ring is kinetically favorable compared to smaller or larger rings. wikipedia.org However, the activation barrier will still be substantial due to the initial energy cost of breaking aromaticity and the deactivation of the ring. Computational studies on other intramolecular cyclizations have shown activation barriers can be significant, often in the range of 20-40 kcal/mol. nih.gov
Thermodynamics: The formation of a fused six-membered ring system (a tetralone) is a thermodynamically favorable process. The stability is derived from the formation of a new C-C bond and a conjugated system, with relatively low ring strain. The change in Gibbs free energy (ΔG) for such cyclizations is generally negative.
Table 2: Conceptual Kinetic and Thermodynamic Parameters
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | High activation energy (Ea) due to ring deactivation. Rate depends on electrophile strength. | Exergonic (ΔG < 0). Product stability from restored aromaticity. |
| Intramolecular Friedel-Crafts Acylation | Favorable pre-exponential factor (related to entropy) due to intramolecular nature. High activation energy due to ring deactivation. | Favorable enthalpy (ΔH < 0) from bond formation. Favorable Gibbs free energy (ΔG < 0) due to formation of a stable 6-membered ring. |
Application of 5 Chloro 1 4 Iodophenyl 1 Oxopentane As a Synthetic Intermediate
Design and Synthesis of Complex Organic Architectures
The presence of both an electrophilic alkyl chloride and a reactive aryl iodide in the same molecule provides a powerful toolkit for the construction of diverse ring systems.
The 1,5-relationship between the ketone and the alkyl chloride in 5-Chloro-1-(4-iodophenyl)-1-oxopentane is a classic precursor motif for the synthesis of various five- and six-membered heterocyclic rings. For instance, treatment with primary amines can lead to the formation of substituted piperidines through an initial imine formation followed by intramolecular cyclization. Similarly, reaction with hydrazines can yield tetrahydropyridazines.
A particularly noteworthy application is in the synthesis of quinoline (B57606) derivatives, a core structure in many pharmaceuticals. wikipedia.org A plausible strategy involves the initial conversion of the pentanoyl chain into a suitable precursor that can undergo intramolecular cyclization onto the aromatic ring. For example, a Friedländer-type annulation could be envisioned after appropriate modification of the alkyl chain. wikipedia.org
| Reactant | Resulting Heterocycle | Reaction Type |
| Primary Amine (R-NH₂) | N-Substituted Piperidine | Reductive Amination & Intramolecular Alkylation |
| Hydrazine (B178648) (H₂NNH₂) | Tetrahydropyridazine | Condensation & Intramolecular Alkylation |
| Ammonia & Oxidant | Substituted Quinoline | Multi-step sequence (e.g., Combes synthesis) |
The aryl iodide moiety of this compound is a key handle for intramolecular cyclization reactions to form carbocyclic and polycyclic systems. For instance, an intramolecular Heck reaction could be employed to form a six-membered ring, leading to a tetralone derivative. beilstein-journals.orgrsc.org This would involve the formation of a new carbon-carbon bond between the aryl ring and a position on the alkyl chain, which would first need to be functionalized with a double bond.
Furthermore, the synthesis of carbazoles, a significant structural motif in materials science and medicinal chemistry, can be envisioned. beilstein-journals.orgrsc.orgconicet.gov.arresearchgate.net A potential route involves a Buchwald-Hartwig or Ullmann-type intramolecular amination. wikipedia.orgwikipedia.org This would require prior conversion of the ketone to an amine, which could then undergo a palladium- or copper-catalyzed cyclization onto the aryl iodide.
The construction of polycyclic aromatic hydrocarbons (PAHs) is another area where this intermediate could be valuable. researchgate.netrsc.orgnih.gov Through a sequence of reactions, such as a Suzuki coupling to introduce another aromatic ring followed by an intramolecular Friedel-Crafts acylation, complex fused aromatic systems could be assembled.
| Target Framework | Key Reaction |
| Tetralone Derivative | Intramolecular Heck Reaction |
| Carbazole | Intramolecular Buchwald-Hartwig Amination |
| Polycyclic Aromatic Hydrocarbon | Suzuki Coupling followed by Intramolecular Acylation |
Directed Functionalization and Derivatization Strategies
The distinct reactivity of the ketone, alkyl chloride, and aryl iodide allows for selective modifications at each site, enabling a modular approach to the synthesis of a diverse library of compounds.
The ketone group in this compound can be selectively targeted by a variety of carbonyl chemistry reactions. For example, the Wittig reaction can convert the ketone into an alkene, providing a scaffold for further functionalization. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org Organometallic reagents, such as Grignard or organolithium reagents, can add to the ketone to form tertiary alcohols. youtube.comsaskoer.ca The use of Gilman reagents (lithium dialkylcuprates) could potentially allow for conjugate addition if an α,β-unsaturated ketone derivative is first prepared. libretexts.orglibretexts.org
| Reagent | Product Type |
| Phosphonium Ylide (Wittig Reagent) | Alkene |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Tertiary Alcohol |
The primary alkyl chloride is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. This allows for the incorporation of amines, azides, thiols, and other nucleophiles, leading to a diverse array of derivatives. The relative reactivity of the alkyl chloride compared to the aryl iodide allows for selective reaction under appropriate conditions.
| Nucleophile | Resulting Functional Group |
| Amine (R₂NH) | Tertiary Amine |
| Azide (B81097) (N₃⁻) | Alkyl Azide |
| Thiol (RSH) | Thioether |
| Cyanide (CN⁻) | Nitrile |
The aryl iodide is arguably the most versatile functional group on the molecule for strategic derivatization, primarily through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkyne groups, which are themselves versatile functional handles. researchgate.netnih.govorganic-chemistry.orgacs.org The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond with a wide range of boronic acids and esters, facilitating the synthesis of biaryl compounds. youtube.comosi.lvlibretexts.orgbeilstein-journals.org The Heck reaction provides a means to introduce vinyl groups. beilstein-journals.orgrsc.orgrsc.org
Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide variety of substituted anilines. wikipedia.orgnih.govorganic-chemistry.org The Ullmann condensation offers a classic method for the formation of diaryl ethers or thioethers. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com The high reactivity of the aryl iodide compared to the aryl chloride or bromide makes these transformations highly efficient.
| Reaction Name | Coupling Partner | Resulting Linkage |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Aryl-Aryl or Aryl-Alkyl |
| Heck Reaction | Alkene | Aryl-Alkene |
| Buchwald-Hartwig Amination | Amine | Aryl-Amine |
| Ullmann Condensation | Alcohol/Thiol | Aryl-Ether/Thioether |
Role in Cascade Reactions and Multicomponent Synthesis
The unique structural features of this compound, namely the presence of a reactive γ-chloro ketone moiety and an iodinated aromatic ring, make it a highly promising, albeit not yet extensively documented, substrate for cascade and multicomponent reactions. These reaction paradigms are cornerstones of modern synthetic chemistry, aiming to construct complex molecular architectures with high efficiency by minimizing intermediate isolation steps.
The γ-halo ketone functionality is a well-established precursor for the synthesis of various heterocyclic systems. uwindsor.canih.gov In the context of this compound, the chloroalkyl chain can participate in intramolecular cyclization reactions or act as an electrophilic partner in intermolecular multicomponent assemblies. For instance, treatment with a suitable nitrogen or sulfur nucleophile could initiate a cascade sequence, leading to the formation of five or six-membered heterocycles.
One potential application lies in the synthesis of substituted furans or pyrroles through reactions analogous to the Feist-Benary or Hantzsch syntheses, respectively. uwindsor.ca In a hypothetical multicomponent setup, the reaction of this compound with a β-dicarbonyl compound and an amine could lead to the formation of highly substituted pyrrole (B145914) derivatives in a single pot.
Furthermore, the iodophenyl group opens up avenues for transition-metal-catalyzed multicomponent reactions. The carbon-iodine bond is a key reactive site for palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents onto the aromatic ring in a convergent manner. A hypothetical palladium-catalyzed multicomponent reaction could involve the simultaneous reaction of this compound, an alkyne, and carbon monoxide, a process that could lead to complex, fused heterocyclic systems. nih.gov The presence of the chloroalkyl chain adds another layer of complexity and potential for subsequent intramolecular reactions.
While specific, documented examples of this compound in these advanced synthetic strategies are not yet prevalent in the literature, its structural motifs suggest a significant potential for future applications. The following tables outline plausible, yet hypothetical, cascade and multicomponent reactions involving this versatile intermediate.
Table 1: Hypothetical Cascade Reactions of this compound
| Reaction Type | Reactant(s) | Proposed Product | Potential Heterocyclic Core |
| Intramolecular Cyclization | Base (e.g., NaH) | 1-(4-Iodophenyl)-2-cyclopentyl-1-ethanone | Cyclopentanone |
| Hantzsch-type Pyrrole Synthesis | Ammonia, Ethyl acetoacetate | Ethyl 2-methyl-4-(4-iodophenyl)-5-propylpyrrole-3-carboxylate | Pyrrole |
| Paal-Knorr-type Furan Synthesis | Acid catalyst (e.g., H₂SO₄) | 2-Propyl-5-(4-iodophenyl)furan | Furan |
Table 2: Hypothetical Multicomponent Reactions of this compound
| Reaction Name | Components | Proposed Product Structure | Key Transformation |
| Ugi Reaction | Isocyanide, Amine, Carboxylic Acid | α-Acylamino amide derivative | Formation of multiple amide bonds |
| Biginelli-type Reaction | Urea, Aldehyde | Dihydropyrimidinone derivative | Cyclocondensation |
| Palladium-Catalyzed Carbonylative Cyclization | Carbon Monoxide, Alkyne, Pd Catalyst | Fused polycyclic ketone | C-H activation and carbonylation |
The exploration of this compound in such reactions could unlock efficient pathways to novel and potentially bioactive molecules, highlighting its significance as a valuable building block in synthetic organic chemistry.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Chloro 1 4 Iodophenyl 1 Oxopentane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Chloro-1-(4-iodophenyl)-1-oxopentane, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
While a publicly available, experimentally determined spectrum for this specific compound is not readily found, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds. The 4-iodophenyl ketone moiety and the 5-chloropentanoyl chain each have characteristic NMR signatures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the 4-iodinated phenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.6-8.0 ppm), a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the pentanoyl chain would present as a series of multiplets. The protons alpha to the carbonyl group (C2-H₂) would be the most downfield of the aliphatic signals, followed by the protons adjacent to the chlorine atom (C5-H₂).
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon is expected to have a chemical shift in the range of δ 195-200 ppm. The carbons of the phenyl ring would show four distinct signals, with the carbon bearing the iodine atom (C-I) appearing at a lower field (around δ 100-105 ppm) and the carbon attached to the carbonyl group (C-CO) at a higher field. The five carbons of the pentanoyl chain would also be distinguishable.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| H-2', H-6' | d, ~7.8 | C=O ~198 |
| H-3', H-5' | d, ~7.7 | C-1' ~136 |
| C2-H₂ | t, ~3.0 | C-2', C-6' ~131 |
| C3-H₂ | m, ~1.9 | C-3', C-5' ~138 |
| C4-H₂ | m, ~1.8 | C-4' ~101 |
| C5-H₂ | t, ~3.6 | C2 ~38 |
| C3 ~24 | ||
| C4 ~32 | ||
| C5 ~44 |
Note: These are predicted values based on analogous structures and should be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a powerful technique to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₂ClIO), the calculated exact mass would be a key identifier.
Expected HRMS Data: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of the compound. The presence of chlorine and iodine would result in a characteristic isotopic pattern.
Upon ionization, the molecule would undergo fragmentation. A common fragmentation pattern for acylbenzenes is the alpha-cleavage, leading to the formation of an acylium ion. For this compound, the loss of the chloropentyl radical would result in a prominent peak for the 4-iodobenzoyl cation. Further fragmentation of the aliphatic chain is also expected.
Plausible Fragmentation Pathways:
[M]⁺• → [C₇H₄IO]⁺ + •C₄H₈Cl (Formation of the 4-iodobenzoyl cation)
[M]⁺• → [M - Cl]⁺ + •Cl (Loss of a chlorine radical)
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could also occur, leading to the elimination of a neutral alkene.
Predicted HRMS Fragmentation Data:
| m/z (predicted) | Possible Fragment Ion |
| 321.9621 | [C₁₁H₁₂ClIO]⁺ (Molecular Ion) |
| 232.9358 | [C₇H₄IO]⁺ |
| 286.9982 | [C₁₁H₁₂IO]⁺ |
Note: The m/z values are calculated for the most abundant isotopes and would be accompanied by isotopic peaks.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-I stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| C=O Stretch | 1690-1670 | 1690-1670 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-Cl Stretch | 800-600 | 800-600 |
| C-I Stretch | 600-500 | 600-500 |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation (if applicable)
As this compound is not chiral, the determination of absolute stereochemistry is not applicable. However, if a suitable single crystal could be grown, X-ray diffraction would reveal important details about its solid-state conformation, such as the dihedral angle between the phenyl ring and the carbonyl group, and the conformation of the flexible pentanoyl chain. It would also provide insights into the intermolecular interactions, such as halogen bonding involving the iodine and chlorine atoms, which govern the crystal packing.
To date, no publicly available crystal structure for this compound has been reported. The synthesis of related compounds often results in oils or solids that are not amenable to single-crystal X-ray diffraction. rsc.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Gas Chromatography (GC): Given the expected volatility of this compound, Gas Chromatography could be a suitable method for assessing its purity. When coupled with a mass spectrometer (GC-MS), it would also provide fragmentation data for identification. The choice of the column (e.g., a non-polar or medium-polarity column) would be critical for achieving good separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity determination. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. A UV detector would be suitable for detection, as the aromatic ring provides a strong chromophore. HPLC is also a valuable tool for the preparative isolation of the compound. The synthesis of similar compounds often employs column chromatography on silica (B1680970) gel for purification. rsc.org
Typical Chromatographic Conditions:
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| GC | Polysiloxane-based (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
| HPLC | C18 silica gel | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (at λmax of the chromophore) |
| Column Chromatography | Silica gel | Hexane/Ethyl acetate (B1210297) gradient | Thin Layer Chromatography (TLC) with UV visualization |
Computational Chemistry and Theoretical Investigations of 5 Chloro 1 4 Iodophenyl 1 Oxopentane
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Computational methods can provide detailed insights into these aspects.
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic properties of medium to large-sized molecules with a favorable balance between accuracy and computational cost. For a molecule like 5-Chloro-1-(4-iodophenyl)-1-oxopentane, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model its geometry and electronic distribution.
The calculations would begin with a geometry optimization to find the lowest energy structure. Key structural parameters like bond lengths, bond angles, and dihedral angles would be determined. The presence of the bulky iodine atom and the electronegative chlorine and oxygen atoms would significantly influence these parameters. The C-I bond is expected to be the longest and weakest halogen bond in the molecule. The carbonyl group (C=O) will polarize the molecule, creating a significant dipole moment.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO would likely be centered around the carbonyl group and the aromatic ring. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability.
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | ~2.5 - 3.5 Debye | Reflects the charge distribution and polarity of the molecule. |
Table 2: Predicted Geometric Parameters from DFT Calculations
| Parameter | Predicted Value | Description |
| C-I Bond Length | ~2.10 Å | Bond distance between carbon of the phenyl ring and iodine. |
| C-Cl Bond Length | ~1.80 Å | Bond distance between carbon of the pentane (B18724) chain and chlorine. |
| C=O Bond Length | ~1.22 Å | Bond distance of the carbonyl group. |
| C-C-C-C Dihedral Angle (Pentane Chain) | Varies | Key dihedral angle defining the conformation of the alkyl chain. |
Ab initio and semi-empirical methods provide alternative approaches for studying molecular properties.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. nih.gov They can offer higher accuracy than DFT for certain properties, especially those involving electron correlation. However, their high computational cost limits their application to smaller systems. For this compound, these methods could be used to benchmark the results obtained from DFT for specific properties, such as the energy of a particular conformer or the barrier height of a reaction.
Semi-Empirical Methods: Methods like AM1, PM3, and PM7 simplify the quantum mechanical calculations by using parameters derived from experimental data. acs.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger systems or longer timescale simulations. acs.org While less accurate, they are useful for initial explorations, such as performing a broad conformational search to identify low-energy structures that can then be re-examined with more accurate methods. acs.org
Conformational Analysis and Energy Minimization Studies
The pentanoyl chain of this compound possesses significant conformational flexibility due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
A systematic search can be performed by rotating the key dihedral angles of the aliphatic chain in discrete steps and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers. The stability of these conformers is influenced by a balance of steric hindrance (e.g., repulsion between the bulky chloro group and the phenyl ring) and electronic interactions. For long-chain ketones, eclipsed conformations can sometimes be stabilized by hyperconjugation. imperial.ac.uk
Table 3: Hypothetical Relative Energies of Key Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti | ~180° | 0.00 | ~65% |
| Gauche (+) | ~+60° | 0.85 | ~17.5% |
| Gauche (-) | ~-60° | 0.85 | ~17.5% |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, a plausible reaction to study would be the nucleophilic substitution at the carbon atom bonded to the chlorine.
Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Highest energy structure along the reaction path | +25.5 |
| Products | Substituted product + Chloride ion | -10.2 |
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods can predict various spectroscopic data, which can aid in the identification and characterization of the molecule.
Spectroscopic Parameters: DFT calculations can provide reliable predictions of vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The calculated vibrational frequencies correspond to specific motions of the atoms, such as the C=O stretch or C-H bends. Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the structure.
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. numberanalytics.com These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). A high electrophilicity index would suggest that the molecule is a good electron acceptor.
Table 5: Predicted Spectroscopic and Reactivity Data
| Parameter | Predicted Value | Description |
| C=O Stretch (IR) | ~1690 cm⁻¹ | Characteristic vibrational frequency for the carbonyl group. |
| ¹H NMR (H on Cα) | ~2.9 ppm | Chemical shift of protons adjacent to the carbonyl group. |
| ¹³C NMR (C=O) | ~198 ppm | Chemical shift of the carbonyl carbon. |
| Electronegativity (χ) | ~4.5 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | ~2.0 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ~5.0 eV | Propensity to accept electrons. |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and the influence of the environment, such as a solvent.
An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent affects its conformational preferences. The simulation would also characterize the intermolecular interactions between the solute and solvent molecules. For instance, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
Table 6: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Type | Purpose |
| Force Field | OPLS-AA / GAFF | Defines the potential energy function for the system. |
| Solvent | Water (TIP3P model) / DMSO | The medium in which the solute is simulated. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run. |
| Simulation Time | 100 ns | The duration of the simulation. |
Future Research Directions and Emerging Opportunities for 5 Chloro 1 4 Iodophenyl 1 Oxopentane
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The traditional synthesis of aromatic ketones and alkyl halides often involves methodologies that are not environmentally benign. Future research will likely focus on developing greener synthetic routes to 5-Chloro-1-(4-iodophenyl)-1-oxopentane, minimizing waste and avoiding hazardous reagents. frontiersin.org
One primary route to this compound is the Friedel-Crafts acylation of iodobenzene (B50100) with 5-chloropentanoyl chloride. Research is steering towards replacing traditional Lewis acid catalysts like AlCl₃ with solid acid catalysts or recyclable ionic liquids to reduce environmental impact. Another green approach involves using water as a solvent, which is both environmentally benign and cost-effective. frontiersin.org The synthesis of 2-aminothiazoles, for instance, has been successfully achieved using water as the sole solvent at ambient temperatures, highlighting a potential direction for reactions involving haloketone precursors. frontiersin.org
Microwave-assisted organic synthesis represents another promising green methodology. frontiersin.org The acid-promoted bromination of aryl ketones has been achieved with microwave irradiation, suggesting that similar techniques could be applied to the synthesis or transformation of this compound, potentially leading to shorter reaction times and higher yields. mdpi.com
| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Benefits |
| Acylation | Friedel-Crafts with AlCl₃ in organic solvent | Solid acid catalysis; Use of ionic liquids; Microwave assistance | Catalyst recyclability, reduced corrosive waste, energy efficiency |
| Halogenation (if applicable) | Use of elemental halogens (e.g., Br₂, Cl₂) wikipedia.orgchemeurope.com | N-halosuccinimides (NCS, NBS) with green catalysts; Oxidative halogenation with H₂O₂ mdpi.com | Improved atom economy, avoidance of toxic elemental halogens, milder reaction conditions |
| Solvent Use | Chlorinated organic solvents | Water, polyethylene (B3416737) glycol (PEG), supercritical CO₂ | Reduced toxicity, lower environmental impact, improved safety |
Exploration in Materials Science and Polymer Chemistry as a Monomer/Building Block
The distinct reactive sites on this compound make it a highly attractive candidate as a monomer or a key building block in materials science and polymer chemistry.
The aryl iodide functionality is particularly suited for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex polymeric structures. The chloroalkyl chain provides a site for nucleophilic substitution reactions, which can be used for polymer chain growth or for grafting side chains onto a polymer backbone.
This dual reactivity allows this compound to function as an A-B type monomer, where 'A' is the iodophenyl group and 'B' is the chloroalkyl group. This could lead to the synthesis of novel polyesters, polyethers, or other polymers through step-growth polymerization. For example, reaction with a diol under conditions that favor both etherification (at the chloro- site) and a coupling reaction (at the iodo- site) could yield complex, functionalized polymers. The ketone group within the monomer unit can also be used for post-polymerization modification, further increasing the functional diversity of the resulting materials.
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type / Structure |
| Aryl Iodide | Suzuki, Heck, Sonogashira cross-coupling | Conjugated polymers, rigid-rod polymers |
| Chloroalkyl Chain | Nucleophilic substitution (e.g., with diols, diamines) | Polyethers, polyamines, polyesters |
| Both Groups (A-B Monomer) | Combination of cross-coupling and substitution | Hyperbranched polymers, linear functional polymers |
| Ketone Carbonyl | Post-polymerization modification (e.g., reduction, oximation) | Polymers with tunable properties (e.g., hydrophilicity, cross-linking sites) |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation to accelerate the discovery and optimization of new molecules and materials. wikipedia.org The synthesis of compounds like this compound is well-suited for such platforms.
Automated synthesis systems can perform multi-step syntheses, including the formation of ketones and subsequent functionalization, with high precision and reproducibility. wikipedia.orgsigmaaldrich.com For instance, continuous flow reactors can be employed for the synthesis of α-haloketones, offering advantages in safety, particularly when handling hazardous reagents or intermediates like diazomethane, which is sometimes used in ketone synthesis. acs.orgacs.org A flow system could be designed for the acylation of iodobenzene followed by any necessary purification and subsequent reactions, all within a closed, automated loop.
High-throughput screening platforms could be used to rapidly explore the reaction space for this compound. For example, an array of parallel reactors could be used to test various catalysts for cross-coupling reactions at the iodophenyl site or to screen a library of nucleophiles for reaction at the chloroalkyl site. wikipedia.org This would dramatically accelerate the discovery of new materials and derivatives based on the this compound scaffold.
Discovery of Novel Catalytic Transformations Mediated by this compound
While typically viewed as a building block, this compound could potentially mediate or be a precursor in novel catalytic transformations. α-Haloketones are known precursors for various reactive species and organocatalysts. mdpi.comresearchgate.net
One emerging area is the use of haloketones in the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. The reaction of an α-haloketone with certain nitrogen-containing compounds can lead to the formation of imidazolium (B1220033) or triazolium salts, which are direct precursors to NHCs. Therefore, this compound could serve as a starting material for novel, functionalized NHC ligands whose properties are tuned by the iodophenyl group.
Furthermore, the compound itself could participate in organocatalytic cycles. The acidity of the α-protons adjacent to the carbonyl group, enhanced by the electron-withdrawing nature of the carbonyl and halogen, is a key feature. wikipedia.orgchemeurope.com This allows the molecule to participate in reactions like the Favorskii rearrangement. wikipedia.org It is conceivable that under specific conditions, it could act as a precursor to an enolate or another reactive intermediate that facilitates a catalytic cycle. The term "autocatalytic" is used to describe reactions where the product catalyzes its own formation, and while not strictly autocatalysis, the potential for self-condensation or related pathways under basic conditions could lead to complex product distributions with potential catalytic implications. wikipedia.org
Finally, the iodophenyl group can be involved in halogen bonding, a type of non-covalent interaction where the iodine atom acts as a Lewis acidic center. This interaction could be exploited to direct or catalyze certain reactions, an area of growing interest in supramolecular and organocatalysis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
